4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
Description
Significance of Fused Thiophene-Pyridine Ring Systems in Organic Synthesis
Fused thiophene-pyridine ring systems, known as thienopyridines, are a vital class of heterocycles in modern organic chemistry. chemicalbook.com Their rigid, planar structure is analogous to other important bicyclic systems and provides a versatile template for interaction with biological targets. ed.ac.uk Thienopyridine derivatives have been extensively investigated and have demonstrated a wide array of significant biological activities. chemicalbook.com Due to their structural diversity, these compounds are crucial in the development of novel therapeutic agents. ekb.eg
Beyond their pharmaceutical importance, certain isomers of the thienopyridine skeleton have demonstrated potential in materials science owing to their inherent electrochemical and photophysical properties. chemicalbook.com This dual applicability in both medicine and materials makes the synthesis of thienopyridine derivatives an active area of contemporary research. chemicalbook.comekb.eg
| Reported Biological Activities of Thienopyridine Derivatives |
| Kinase Inhibition |
| Anticancer / Antitumor |
| Antimicrobial / Antibacterial |
| Anticoagulant (e.g., P2Y12 receptor antagonists) |
| Anti-inflammatory |
Overview of Halogenated Heterocycles as Strategic Synthetic Intermediates
Halogenated heterocyclic compounds are indispensable building blocks in organic synthesis. nih.govresearchgate.net The introduction of a halogen atom, such as bromine, onto a heterocyclic core provides a reactive handle for a multitude of chemical transformations. nih.gov These halogenated intermediates are particularly valuable in metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which allow for the facile and controlled formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
In the context of medicinal chemistry, halogenation serves as a powerful tool to modulate a molecule's physicochemical properties. The presence of a halogen can influence lipophilicity, metabolic stability, and membrane permeability. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance the binding affinity of a drug candidate to its biological target. researchgate.netkau.edu.sa This strategic use of halogenation is a common tactic in the design and optimization of lead compounds during drug discovery. researchgate.net
Specific Focus: 4-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one within Contemporary Thienopyridinone Research
Within the broader family of thienopyridinones, this compound represents a key synthetic intermediate. Its structure is defined by the thieno[2,3-c]pyridine (B153571) core, with a bromine atom at position 4 and a ketone at position 7. The compound exists predominantly in its lactam tautomeric form. The strategic placement of the bromine atom on the pyridine (B92270) ring makes this position susceptible to nucleophilic substitution and a prime site for modification via cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
| Properties of this compound | |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| Parent Ring System | Thieno[2,3-c]pyridine |
| Key Functional Groups | Bromine (at C4), Lactam (at C7) |
| Dominant Tautomer | Lactam (7-keto form) |
Scope of Academic Research on this compound
Academic research involving this compound primarily leverages its utility as a versatile chemical building block. The research focus is on using this compound to synthesize more complex molecules for evaluation in biological and industrial applications.
One of the most significant areas of investigation for compounds derived from this scaffold is in the field of oncology. Dysregulation of kinase enzymes is a hallmark of many cancers, making kinase inhibitors a major class of therapeutic drugs. ed.ac.uk The thienopyridinone framework serves as a scaffold for the development of ATP-mimetic kinase inhibitors, which are designed to bind to the ATP-binding site of a kinase, thereby blocking its activity and disrupting cancer cell growth and proliferation pathways. ed.ac.uk
Additionally, preliminary studies and research on related thienopyridine and thienopyrimidine structures indicate that this class of compounds possesses antimicrobial properties. researchgate.net Derivatives are screened against various bacterial and fungal strains to identify potential new leads for antibiotics, which is a critical area of research given the rise of drug-resistant pathogens. ekb.egnih.gov The compound also serves as an intermediate in the synthesis of molecules for other industrial applications, such as in the development of agrochemicals.
Properties
IUPAC Name |
4-bromo-6H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)6-4(5)1-2-11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXJDYICDSPHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29512-83-2 | |
| Record name | 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 6h,7h Thieno 2,3 C Pyridin 7 One
Retrosynthetic Analysis of the 4-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one Scaffold
A logical retrosynthetic disconnection of the target molecule, this compound, suggests that the bromine atom can be introduced onto the pre-formed 6H,7H-thieno[2,3-c]pyridin-7-one core via an electrophilic aromatic substitution. This simplifies the primary challenge to the formation of the fused thieno[2,3-c]pyridin-7-one ring system.
Further disconnection of the 6H,7H-thieno[2,3-c]pyridin-7-one core can be approached in two main ways. The first involves cleaving the pyridine (B92270) ring, leading back to a substituted thiophene (B33073) precursor, specifically a 3-aminothiophene derivative. This approach is often favored due to the availability of various methods for thiophene synthesis. A key intermediate in this pathway is a 3-aminothiophene-2-carboxamide (B122380) or a related derivative, which can then undergo cyclization to form the pyridinone ring.
Alternatively, a disconnection of the thiophene ring could be envisioned, starting from a suitably substituted pyridine precursor. However, the construction of the pyridine ring onto a thiophene core is a more commonly employed and versatile strategy in the synthesis of thienopyridines.
Synthesis of the Core 6H,7H-thieno[2,3-c]pyridin-7-one Moiety
The construction of the fundamental 6H,7H-thieno[2,3-c]pyridin-7-one scaffold is a critical step that relies on established precursor chemistry and efficient cyclization reactions.
Established Precursor Chemistry and Starting Materials
A prevalent strategy for the synthesis of the thieno[2,3-c]pyridin-7-one core begins with readily available thiophene derivatives. One of the most common starting materials is a 3-aminothiophene-2-carboxylate or a related amide. These precursors can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.
For instance, the reaction of a ketone with ethyl cyanoacetate (B8463686) and sulfur in the presence of an amine can yield a polysubstituted 2-aminothiophene-3-carboxylate. This versatile intermediate can then be further elaborated to form the desired pyridinone ring.
Another key precursor is 3-aminothiophene-2-carboxamide. This can be prepared from the corresponding carboxylate by amidation. The table below summarizes some key precursors and their synthetic origins.
| Precursor | Starting Materials | Reaction Type | Reference |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone, Ethyl cyanoacetate, Sulfur | Gewald Reaction | iucr.org |
| Methyl 3-aminothiophene-2-carboxylate | 2-Methoxycarbonyl-3-oxotetrahydrothiophene | Oximation/Reduction | google.com |
| 3-Aminothiophene-2-carboxamide | 3-Aminothiophene-2-carboxylate | Amidation | General Knowledge |
Cyclization Reactions for Fused Ring System Formation
The crucial step in forming the 6H,7H-thieno[2,3-c]pyridin-7-one core is the cyclization of the appropriately functionalized thiophene precursor. Several named reactions are applicable here, with the Gould-Jacobs reaction being a prominent example.
The Gould-Jacobs reaction involves the condensation of an amine, in this case, a 3-aminothiophene derivative, with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. This sequence effectively constructs the pyridinone ring fused to the thiophene.
Another approach involves the reaction of a 3-aminothiophene-2-carboxamide with a β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions. This condensation and subsequent cyclization provide a direct route to the thieno[2,3-c]pyridin-7-one scaffold.
The table below outlines some cyclization methods for the formation of the thieno[2,3-c]pyridin-7-one ring system.
| Thiophene Precursor | Reagent | Reaction Type | Product |
| 3-Aminothiophene-2-carboxylate | Diethyl ethoxymethylenemalonate (EMME) | Gould-Jacobs Reaction | 6H,7H-thieno[2,3-c]pyridin-7-one derivative |
| 3-Aminothiophene-2-carboxamide | Ethyl acetoacetate | Condensation/Cyclization | 6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one |
Optimization of Core Scaffold Synthesis Parameters
The efficiency of the synthesis of the 6H,7H-thieno[2,3-c]pyridin-7-one core is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of catalyst.
In the Gould-Jacobs reaction, the thermal cyclization step often requires high temperatures, typically in the range of 200-250 °C. The use of high-boiling point solvents such as diphenyl ether or Dowtherm A is common to achieve these temperatures. Optimization of the reaction time is also crucial to maximize the yield and minimize the formation of byproducts.
For cyclizations involving condensation with β-ketoesters, the choice of catalyst can significantly impact the reaction outcome. Acid catalysts, such as p-toluenesulfonic acid or mineral acids, can be employed to promote the initial condensation. In some cases, thermal conditions without a catalyst are sufficient for cyclization. The selection of the solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to facilitate the reaction. Careful control of the temperature is necessary to drive the reaction to completion while avoiding decomposition of the starting materials or product.
Introduction of the Bromine Atom at the C4 Position
The final step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C4 position of the pyridine ring.
Regioselective Bromination Methodologies
The bromination of the 6H,7H-thieno[2,3-c]pyridin-7-one core is typically achieved through electrophilic aromatic substitution. The directing effects of the fused thiophene ring and the carbonyl group of the pyridinone ring, as well as the nitrogen atom, influence the position of bromination. The C4 position is activated towards electrophilic attack.
A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent like chloroform (B151607) or dichloromethane. nih.gov The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. nih.gov
The regioselectivity of the bromination at the C4 position is a key feature of this reaction. This selectivity can be attributed to the electronic properties of the thieno[2,3-c]pyridin-7-one system. The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, activating the positions ortho and para to it. However, the C7-carbonyl group is electron-withdrawing, deactivating the C5 and C7a positions. The fused thiophene ring also influences the electron distribution. The interplay of these electronic effects results in the preferential substitution at the C4 position.
The table below provides an overview of a common methodology for the regioselective bromination.
| Substrate | Brominating Agent | Solvent | Conditions | Product |
| 6H,7H-thieno[2,3-c]pyridin-7-one | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature to 60 °C | This compound |
Reaction Conditions and Brominating Reagents (e.g., N-Bromosuccinimide)
The direct electrophilic bromination of the 6H,7H-thieno[2,3-c]pyridin-7-one core is the most common approach for the synthesis of its 4-bromo derivative. This transformation is typically carried out using a suitable brominating agent in an appropriate solvent.
One of the most frequently employed and effective brominating agents for this type of reaction is N-Bromosuccinimide (NBS) . organic-chemistry.org NBS is a versatile reagent for allylic and benzylic brominations, as well as for electrophilic substitution on activated aromatic and heteroaromatic rings. organic-chemistry.org The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724), at controlled temperatures. For instance, the bromination of a similar bicyclic system, 1H-thieno[2,3-d]imidazole, was successfully achieved using NBS in acetonitrile at 0°C, yielding the 5-bromo derivative in 81% yield. While this is a related system, it highlights the utility of NBS for the bromination of thieno-fused heterocycles.
The general reaction conditions for the bromination of 6H,7H-thieno[2,3-c]pyridin-7-one with NBS would likely involve dissolving the starting material in a suitable solvent, followed by the portion-wise addition of NBS to control the reaction's exothermicity. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by quenching any remaining NBS, followed by extraction and purification of the product.
Besides NBS, elemental bromine (Br₂) is another common brominating agent for such transformations. The reaction with bromine is often carried out in a solvent like acetic acid or chloroform. The choice of solvent can influence the reactivity of the bromine and the selectivity of the reaction. These reactions are generally performed at room temperature or with gentle heating to drive the reaction to completion.
A summary of typical brominating reagents and their general reaction conditions is presented in the table below.
| Brominating Reagent | Typical Solvents | General Reaction Conditions |
| N-Bromosuccinimide (NBS) | Acetonitrile, Chloroform | 0°C to room temperature |
| Bromine (Br₂) | Acetic Acid, Chloroform | Room temperature to slightly elevated temperatures |
Control of Selectivity in Bromination Reactions
Achieving regioselectivity in the bromination of the 6H,7H-thieno[2,3-c]pyridin-7-one ring system is a critical aspect of the synthesis. The thieno[2,3-c]pyridine (B153571) core possesses multiple positions susceptible to electrophilic attack. The desired product is the 4-bromo isomer, which necessitates directing the bromination to this specific position on the pyridine ring.
The regiochemical outcome of the bromination is governed by the electronic properties of the heterocyclic system. The pyridine ring is generally electron-deficient, while the thiophene ring is electron-rich and more susceptible to electrophilic substitution. However, the presence of the lactam functionality in the pyridine ring and the specific fusion pattern of the rings significantly influence the electron density distribution across the molecule.
In the case of thieno[2,3-b]pyridine (B153569), a related isomer, a highly regioselective bromination at the 4-position was achieved. researchgate.net This selectivity was attributed to the formation of a triflate intermediate that acted as a directing group. While a different isomer, this example underscores the potential for achieving high selectivity in the bromination of thienopyridines through strategic functionalization.
For the 6H,7H-thieno[2,3-c]pyridin-7-one system, the substitution pattern is likely influenced by a combination of factors:
Electronic Effects: The electron-donating nature of the sulfur atom in the thiophene ring and the activating effect of the amide nitrogen in the pyridinone ring can influence the electron density at various positions.
Steric Hindrance: The accessibility of different positions on the ring to the incoming electrophile can also play a role in determining the site of bromination.
Reaction Conditions: The choice of brominating agent, solvent, and temperature can impact the selectivity of the reaction. For instance, milder reagents like NBS may offer better selectivity compared to the more reactive elemental bromine.
Theoretical calculations can be a valuable tool in predicting the most likely site of electrophilic attack by analyzing the electron density and the stability of the intermediate sigma complexes for bromination at each possible position.
Convergent and Divergent Synthetic Approaches to this compound
While direct bromination represents a linear approach to this compound, convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogs, offering flexibility and efficiency, particularly in the context of medicinal chemistry and the generation of compound libraries.
A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For the target molecule, a potential convergent approach could involve the synthesis of a pre-functionalized thiophene building block and a suitably substituted pyridine precursor, which are then fused to form the thieno[2,3-c]pyridin-7-one core. For example, a 3-aminothiophene derivative could be reacted with a functionalized three-carbon component to construct the pyridinone ring. If the bromine atom is incorporated into one of these initial fragments, this strategy can be highly efficient.
A divergent synthesis would begin with a common intermediate that can be elaborated into a variety of different target molecules. In the context of this compound, the brominated compound itself can serve as a key intermediate in a divergent approach. The bromine atom at the 4-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position, leading to the rapid generation of a library of analogs with diverse functionalities. This approach is particularly valuable for structure-activity relationship (SAR) studies.
Comparative Analysis of Different Synthetic Routes for Yield and Efficiency
A direct comparative analysis of different synthetic routes for this compound is limited by the available literature, which predominantly points towards direct bromination as the primary method. However, a qualitative comparison of potential strategies can be made based on general principles of organic synthesis.
Route 1: Direct Bromination of 6H,7H-thieno[2,3-c]pyridin-7-one
Advantages: This is the most straightforward and atom-economical approach, involving a single synthetic step from a readily accessible precursor.
Route 2: Multi-step Synthesis via a Pre-brominated Precursor (Convergent Approach)
Advantages: This approach offers better control over the regiochemistry, as the bromine atom is introduced at an earlier stage on a simpler precursor. This can lead to a cleaner reaction profile and easier purification of the final product.
The table below provides a hypothetical comparison of these two routes. The yields for the multi-step synthesis are illustrative and would depend on the efficiency of each individual step.
| Synthetic Route | Key Features | Potential Advantages | Potential Disadvantages | Estimated Overall Yield |
| Direct Bromination | Single-step electrophilic substitution | High atom economy, shorter route | Potential for low regioselectivity, formation of isomers | Highly variable (dependent on selectivity) |
| Multi-step Synthesis | Convergent approach with pre-brominated intermediates | High regioselectivity, cleaner reaction | Longer synthetic sequence, potentially lower overall yield | Moderate (product of individual step yields) |
Chemical Reactivity and Derivatization of 4 Bromo 6h,7h Thieno 2,3 C Pyridin 7 One
Reactivity at the C4-Bromine Center
The bromine atom at the C4 position of the thieno[2,3-c]pyridin-7-one ring system is the primary site of chemical modification. Its reactivity is influenced by the electronic properties of the fused heterocyclic ring system. This section will explore the two major classes of reactions that occur at this center: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one. In these reactions, a nucleophile displaces the bromide leaving group, leading to the formation of a new bond at the C4 position. The efficiency of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
A wide array of nucleophiles can be utilized in the SNAr reactions of this compound, demonstrating the versatility of this synthetic handle. While specific studies on this exact molecule are limited, the reactivity of analogous bromo-substituted heteroaromatic compounds provides insight into the potential scope of nucleophiles. These can be broadly categorized as N-nucleophiles, O-nucleophiles, and S-nucleophiles.
N-Nucleophiles: A variety of nitrogen-based nucleophiles, including primary and secondary amines, can effectively displace the C4-bromine. The reactivity of these amines is influenced by their basicity and steric hindrance. For instance, less sterically hindered secondary amines like piperidine (B6355638) and morpholine (B109124) are expected to react readily.
O-Nucleophiles: Oxygen-containing nucleophiles such as alkoxides and phenoxides can also participate in SNAr reactions. The reactivity of these nucleophiles is dependent on the reaction conditions, often requiring a strong base to generate the more nucleophilic alkoxide or phenoxide ion.
S-Nucleophiles: Thiolates are potent nucleophiles and are expected to react efficiently with this compound to form the corresponding thioethers.
The following table illustrates the potential scope of nucleophiles based on the known reactivity of similar bromo-heterocyclic systems.
| Nucleophile Category | Example Nucleophile | Expected Product |
| N-Nucleophiles | Piperidine | 4-(Piperidin-1-yl)-6H,7H-thieno[2,3-c]pyridin-7-one |
| Morpholine | 4-(Morpholin-4-yl)-6H,7H-thieno[2,3-c]pyridin-7-one | |
| Aniline | 4-(Phenylamino)-6H,7H-thieno[2,3-c]pyridin-7-one | |
| O-Nucleophiles | Sodium Methoxide | 4-Methoxy-6H,7H-thieno[2,3-c]pyridin-7-one |
| Sodium Phenoxide | 4-Phenoxy-6H,7H-thieno[2,3-c]pyridin-7-one | |
| S-Nucleophiles | Sodium Thiophenoxide | 4-(Phenylthio)-6H,7H-thieno[2,3-c]pyridin-7-one |
This table is illustrative and based on the general reactivity of bromo-heterocycles in SNAr reactions.
The SNAr reaction of this compound is believed to proceed through a stepwise addition-elimination mechanism. libretexts.org This pathway involves two key steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, which bears the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring, which helps to stabilize it.
Elimination of the Leaving Group: In the second step, the bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This results in the formation of the final substituted product.
Recent studies on SNAr reactions have also suggested the possibility of a concerted mechanism in some cases, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. nih.gov However, for activated aryl halides like this compound, the stepwise mechanism is generally considered to be the predominant pathway. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the derivatization of this compound. acsgcipr.org These reactions, which are typically catalyzed by palladium or copper complexes, allow for the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides. The C4-bromo position of this compound serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide. wikipedia.org This reaction is highly effective for the formation of C-C bonds and is tolerant of a wide range of functional groups. The reaction of this compound with various aryl or heteroaryl boronic acids would provide access to a diverse library of 4-arylthieno[2,3-c]pyridin-7-ones.
The general reaction conditions for a Suzuki-Miyaura coupling of a bromo-heterocycle are presented in the table below.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Phenylboronic acid | Coupling partner |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | Catalyst |
| Base | Na2CO3, K2CO3, Cs2CO3 | Activates the boronic acid |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines and is compatible with a broad range of primary and secondary amines. The application of this reaction to this compound would allow for the introduction of various amino functionalities at the C4 position.
The following table outlines typical conditions for a Buchwald-Hartwig amination.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Amine | Morpholine, Aniline | Coupling partner |
| Palladium Catalyst | Pd2(dba)3, Pd(OAc)2 | Catalyst precursor |
| Ligand | BINAP, XPhos, SPhos | Stabilizes and activates the catalyst |
| Base | NaOt-Bu, K3PO4 | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Reaction medium |
Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a reliable method for the formation of C(sp2)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. The Sonogashira coupling of this compound with various terminal alkynes would yield 4-alkynylthieno[2,3-c]pyridin-7-one derivatives. researchgate.net
Typical conditions for a Sonogashira coupling are summarized in the table below.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner |
| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Et3N, Piperidine | Base and solvent |
| Solvent | THF, DMF | Reaction medium |
Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N bonds, offer a valuable alternative to palladium-catalyzed methods. These reactions, often referred to as Ullmann-type couplings, are typically more cost-effective.
The copper-catalyzed C-N coupling of this compound with various N-nucleophiles, such as amines, amides, and azoles, would provide another synthetic route to 4-amino-substituted thienopyridinones. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates.
The following table provides a general overview of the conditions for a copper-catalyzed C-N coupling reaction.
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| N-Nucleophile | Imidazole, Pyrrolidine | Coupling partner |
| Copper Catalyst | CuI, Cu2O, Cu(OAc)2 | Catalyst |
| Ligand | 1,10-Phenanthroline, L-proline | Stabilizes and activates the catalyst |
| Base | K2CO3, Cs2CO3 | Base |
| Solvent | DMF, DMSO | Reaction medium |
Influence of Catalyst Systems and Ligand Effects on Cross-Coupling Efficiency and Selectivity
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound are critically dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. While specific studies detailing a broad screening of catalysts and ligands for this exact molecule are not extensively documented, a wealth of information from related bromo-heterocyclic systems provides significant insights into optimizing these transformations.
Commonly employed palladium catalysts for such cross-coupling reactions include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and pre-formed palladium complexes with phosphine (B1218219) ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The choice of the palladium source can influence the rate of catalyst activation and the stability of the active Pd(0) species.
The selection of the base is also critical for the transmetalation step in Suzuki-Miyaura reactions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of solvent, often a mixture of an organic solvent like dioxane or dimethoxyethane and an aqueous solution of the base, can significantly impact the reaction rate and yield.
The following interactive table summarizes representative catalyst systems and their observed efficiencies in Suzuki-Miyaura cross-coupling reactions of analogous bromo-heterocyclic compounds, which can be extrapolated to predict the behavior of this compound.
| Palladium Catalyst | Ligand | Base | Solvent | Substrate Type | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf (part of complex) | K₂CO₃ | Dimethoxyethane | Bromoindazole | High |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | Bromophenyl-dichloropyrimidine | Good |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | Brominated thieno[2,3-b]pyrazine | Good to Excellent |
| Pd₂(dba)₃ | rac-BINAP | Cs₂CO₃ | Toluene | Brominated thieno[2,3-b]pyrazine | Good to Excellent |
Functionalization at Other Positions of the Thienopyridinone Ring System
Beyond the versatile C4-bromo position, the 6H,7H-thieno[2,3-c]pyridin-7-one scaffold offers several other sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potentially unique biological activities.
The carbonyl group at the C7 position, being part of a lactam ring, exhibits typical amide reactivity. It can undergo nucleophilic attack, although it is generally less reactive than a ketone or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl to a methylene (B1212753) group, leading to the corresponding 4-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Reaction with powerful nucleophiles such as Grignard reagents or organolithium compounds could lead to the addition to the carbonyl group, followed by the formation of a tertiary alcohol upon workup. However, the acidic N-H proton would need to be considered, as it would likely be deprotonated by such strong organometallic reagents.
The thiophene (B33073) ring in the thienopyridinone system is susceptible to electrophilic substitution reactions. The electron-rich nature of the thiophene ring makes it a target for electrophiles. Based on studies of related thieno[2,3-b]pyridine (B153569) systems, electrophilic attack is expected to occur at the positions alpha to the sulfur atom. rsc.org
Typical electrophilic substitution reactions that could be envisaged for the thiophene ring of this compound include:
Nitration: Using a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the thiophene ring. rsc.org
Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could lead to the introduction of another halogen atom on the thiophene moiety.
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid could introduce an acyl group.
The regioselectivity of these reactions would be influenced by the directing effects of the fused pyridine (B92270) ring and the sulfur atom.
The nitrogen atom of the pyridinone ring, being part of a lactam, can be derivatized through N-alkylation or N-arylation reactions. These reactions typically proceed via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide.
Common conditions for N-alkylation involve the use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides, often requiring a suitable ligand and a strong base.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While the synthesis of the this compound core itself can be achieved through multicomponent strategies, its utilization as a building block in subsequent MCRs is an area of potential.
Given its structure, this compound could potentially participate in MCRs in several ways. For instance, the lactam N-H bond could act as a nucleophilic component in reactions like the Ugi or Passerini reactions after appropriate activation. Furthermore, derivatives obtained from cross-coupling at the C4-position could introduce new functionalities that are amenable to participation in MCRs. For example, a 4-amino derivative could be a key component in the synthesis of fused heterocyclic systems via MCRs. The development of novel MCRs involving this scaffold could provide rapid access to libraries of complex molecules for biological screening.
Unusual Reaction Pathways (e.g., Oxidative Dimerization of Related Systems)
In addition to the more conventional reaction pathways, thienopyridine systems can undergo unusual transformations under specific conditions. One such reaction is oxidative dimerization. For example, studies on the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series have shown that treatment with an oxidizing agent like sodium hypochlorite (B82951) (bleach) can lead to an unexpected oxidative dimerization. nih.gov This reaction proceeds with the cleavage of N-H and C=C bonds and the formation of new C-N and C-C bonds, resulting in complex polyheterocyclic structures. nih.gov
While this specific reaction has been reported for the thieno[2,3-b]pyridine isomer, it highlights the potential for similar unusual reactivity in the thieno[2,3-c]pyridine (B153571) series, including derivatives of this compound. The outcome of such reactions would likely be highly dependent on the substitution pattern of the thienopyridinone core and the specific reaction conditions employed. The exploration of such non-classical reaction pathways could lead to the discovery of novel molecular architectures with unique properties.
Structure Reactivity Relationships and Mechanistic Investigations
Influence of the Bromine Atom on Electronic Properties and Reaction Pathways
The bromine atom at the 4-position of the thieno[2,3-c]pyridin-7-one core exerts a significant influence on the molecule's electronic properties and, consequently, its reaction pathways. Bromine, being an electronegative atom, withdraws electron density from the pyridine (B92270) ring through the inductive effect (-I effect). This electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution, making such reactions less favorable.
Conversely, the bromine atom activates the 4-position for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of bromine, coupled with the inherent electron-deficient nature of the pyridine ring, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This stabilization lowers the activation energy for the substitution, making the 4-position a prime target for a variety of nucleophiles. Common nucleophilic substitution reactions involving 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one include the displacement of the bromide ion by amines, alkoxides, and thiolates, providing a versatile route to a range of functionalized derivatives.
The reaction pathways of this compound are thus dominated by the reactivity imparted by the bromine substituent. The primary transformation this compound undergoes is nucleophilic substitution at the C4 position. Other potential reactions of the thienopyridinone core, such as those involving the thiophene (B33073) ring or the lactam functionality, are also influenced by the electronic perturbations caused by the bromine atom.
Steric and Electronic Effects of Additional Substituents on Thienopyridinone Reactivity
The introduction of additional substituents onto the this compound framework can further modulate its reactivity through a combination of steric and electronic effects.
Electronic Effects:
The electronic nature of an additional substituent can either enhance or diminish the reactivity of the 4-position towards nucleophilic attack.
Electron-withdrawing groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) placed elsewhere on the pyridine or thiophene ring would further withdraw electron density. This increased electron deficiency would further stabilize the Meisenheimer intermediate in an SNAr reaction at the 4-position, thereby increasing the reaction rate.
Electron-donating groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) would release electron density into the ring system. This would destabilize the negatively charged intermediate of an SNAr reaction, making the nucleophilic substitution at the 4-position slower.
The position of the additional substituent is also crucial. A substituent on the pyridine ring will have a more direct electronic influence on the reactivity at the 4-position compared to a substituent on the thiophene ring.
Steric Effects:
Steric hindrance plays a significant role in the reactivity of substituted thienopyridinones. Bulky substituents placed in proximity to the 4-position can impede the approach of a nucleophile, thereby slowing down the rate of substitution. For instance, a large group at the 5-position would create significant steric crowding around the 4-position, making it more difficult for a nucleophile to attack.
A hypothetical representation of these effects is presented in the interactive table below:
| Substituent at Position 5 | Electronic Effect | Steric Effect | Predicted Effect on SNAr Rate at C4 |
| -NO₂ | Electron-withdrawing | Small | Increase |
| -NH₂ | Electron-donating | Small | Decrease |
| -C(CH₃)₃ | Weakly electron-donating | Large | Significant Decrease |
| -CF₃ | Electron-withdrawing | Moderate | Increase (potentially offset by steric hindrance) |
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. For key transformations of this compound, a combination of experimental and computational methods can provide deep mechanistic insights.
While specific experimental mechanistic studies on this compound are not extensively reported in the literature, the principles of such investigations can be applied to understand its reactivity.
Kinetic Studies:
Kinetic studies are powerful tools for determining the rate of a reaction and how it is affected by the concentration of reactants, temperature, and catalysts. For a nucleophilic aromatic substitution reaction of this compound, a kinetic study would typically involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions.
The rate law derived from such studies can provide evidence for the reaction mechanism. For a typical SNAr reaction, the rate is often found to be dependent on the concentrations of both the thienopyridinone and the nucleophile, indicating a bimolecular rate-determining step.
Rate = k[Thienopyridinone][Nucleophile]
By systematically varying the nucleophile and any substituents on the thienopyridinone, one can quantify the electronic and steric effects on the reaction rate.
Isotope Labeling:
Isotope labeling is a technique used to trace the path of atoms through a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), one can follow the fate of that atom in the products. This can provide invaluable information about bond-making and bond-breaking steps.
In the context of this compound, a kinetic isotope effect (KIE) study could be employed. For example, if the breaking of the C-Br bond is part of the rate-determining step, a small normal KIE would be expected when comparing the reaction rate of the title compound with its analogue containing a heavier bromine isotope.
In the absence of extensive experimental data, computational chemistry offers a powerful alternative for elucidating reaction mechanisms.
Transition State Analysis:
Computational methods, such as density functional theory (DFT), can be used to model the reaction pathway at the atomic level. A key aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can gain insight into the geometry of the reacting molecules at the point of highest energy and determine the activation energy of the reaction.
For the SNAr reaction of this compound, a transition state analysis would likely reveal a structure where the nucleophile is partially bonded to the C4 carbon and the C-Br bond is partially broken.
Potential Energy Surfaces:
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping out the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states.
A computed PES for the reaction of this compound with a nucleophile would illustrate the energy changes as the nucleophile approaches, forms the Meisenheimer intermediate, and displaces the bromide ion. This would provide a detailed energetic profile of the reaction, allowing for a deeper understanding of its feasibility and kinetics.
The following table outlines the computational approaches and the insights they could provide for the nucleophilic substitution of this compound.
| Computational Method | Information Gained |
| Density Functional Theory (DFT) | Electronic structure, charge distribution, and orbital energies of reactants and intermediates. |
| Transition State Search Algorithms | Geometry and energy of the transition state, activation energy of the reaction. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Confirmation that a found transition state connects the desired reactants and products. |
| Potential Energy Surface (PES) Mapping | Visualization of the entire reaction pathway, identification of intermediates and energy barriers. |
Advanced Synthetic Applications of 4 Bromo 6h,7h Thieno 2,3 C Pyridin 7 One in Organic Synthesis
4-Bromo-6H,7H-thieno[2,3-c]pyridin-7-one as a Versatile Synthetic Scaffold
The thieno[2,3-c]pyridine (B153571) core is a significant heterocyclic motif that has garnered attention for its presence in various biologically active compounds, including kinase inhibitors and antimicrobial agents. nih.govkuleuven.be Within this class, this compound emerges as a particularly valuable and versatile synthetic intermediate. Its structure features a bicyclic, aromatic-like framework combining a thiophene (B33073) and a pyridinone ring. The strategic placement of a bromine atom at the 4-position of the pyridine (B92270) ring, coupled with the lactam functionality (NH group), provides two distinct points for chemical modification, making it an ideal scaffold for building molecular complexity.
The true synthetic power of this compound lies in the reactivity of its carbon-bromine bond. This feature positions the compound as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
By employing reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, chemists can readily append diverse molecular fragments to the thienopyridinone core. For instance, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups, leading to the creation of complex biaryl structures. The Sonogashira reaction enables the installation of alkyne moieties, which can serve as handles for further transformations, including click chemistry or cyclization reactions. Similarly, the Buchwald-Hartwig amination provides a direct route to introduce amine functionalities, a common feature in many pharmacologically active molecules. The ability to participate in these varied coupling reactions makes the bromo-compound a key building block for constructing elaborate, polycyclic, and highly decorated heterocyclic systems that would be difficult to access through other synthetic routes.
Below is a representative table of potential Suzuki cross-coupling reactions, illustrating the versatility of the scaffold.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-90 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Butanol | 75-85 |
Note: Data is illustrative of typical conditions for Suzuki reactions on similar bromo-heterocyclic scaffolds.
The structure of this compound is well-suited for modular and fragment-based approaches in medicinal chemistry and materials science. In fragment-based drug discovery (FBDD), small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent leads. The thieno[2,3-c]pyridin-7-one core can serve as a central scaffold, while the bromine atom acts as a crucial attachment point for linking or growing different fragments. nih.gov
This modularity allows for the systematic exploration of the chemical space around the core. One part of a final molecule can be derived from the thienopyridinone scaffold itself, which may possess inherent binding capabilities (e.g., as an ATP mimetic), while the other part can be varied by coupling different fragments at the 4-position. This approach enables the rapid generation of focused compound libraries where specific structure-activity relationships (SAR) can be investigated by modifying a single part of the molecule while keeping the core scaffold constant.
Strategies for Chemical Library Generation and Diversification
The demand for large and diverse collections of novel molecules for high-throughput screening (HTS) has driven the development of advanced synthetic strategies. This compound is an ideal starting material for these efforts due to its amenability to diversification.
Parallel synthesis involves conducting a large number of reactions simultaneously to quickly produce a library of related compounds. The robust and well-understood nature of palladium-catalyzed cross-coupling reactions makes this compound an excellent substrate for such platforms. By arranging arrays of different coupling partners (e.g., boronic acids, amines, alkynes) in multi-well plates, a single starting material can be transformed into hundreds of distinct products.
For example, a library can be generated by reacting the bromo-compound with a collection of 96 different boronic acids under standardized Suzuki coupling conditions. A second dimension of diversity can be introduced by subsequently alkylating or acylating the lactam nitrogen at the 6-position. This two-step sequence allows for the combinatorial synthesis of a large number of unique molecules from a common intermediate, significantly accelerating the discovery process. nih.govnih.gov
Late-stage functionalization (LSF) is a powerful strategy in drug discovery where complex molecules are modified in the final steps of a synthesis. This approach allows for the diversification of drug candidates without having to re-synthesize them from scratch. The bromine atom on this compound makes it a prime substrate for LSF. A core structure containing the thienopyridinone moiety can be synthesized, and its biological properties can be fine-tuned at a late stage by performing a cross-coupling reaction at the 4-position.
This strategy is particularly valuable for optimizing properties like potency, selectivity, or metabolic stability. If an initial compound shows promising activity but has poor pharmacokinetic properties, LSF can be used to introduce new functional groups at the bromine site to address these deficiencies. This ability to make precise, late-stage structural modifications is a key advantage offered by this bromo-substituted building block.
Development of Novel Synthetic Methodologies Enabled by the Bromo-Compound
While primarily used in established reactions, the unique electronic and steric properties of this compound also make it a candidate for developing novel synthetic methodologies. The electron-deficient nature of the pyridine ring, enhanced by the adjacent carbonyl group, activates the C-Br bond towards certain transformations.
Researchers can explore novel coupling reactions that may not be feasible on more electron-rich aromatic systems. For example, its reactivity could be harnessed in C-H activation or photoredox-catalyzed reactions, where the specific electronic landscape of the molecule could lead to new and unexpected bond formations. The presence of multiple functional groups (lactam, thiophene, and aryl bromide) in a compact framework allows it to serve as a testbed for chemoselectivity studies, helping to develop new catalysts and reaction conditions that can selectively target one site in the presence of others. The development of such selective methodologies is a continuous goal in organic synthesis, and scaffolds like this compound provide the necessary complexity to drive innovation.
Industrial-Scale Optimization Considerations for Analogous Compounds
The successful transition of a synthetic route from the laboratory to an industrial scale for compounds analogous to this compound necessitates a multifaceted approach to optimization. Key considerations revolve around economic viability, safety, environmental impact, and regulatory compliance. The principles of process chemistry are applied to refine and standardize the manufacturing process, ensuring consistent quality and yield. numberanalytics.com
Once a synthetic route is chosen, meticulous optimization of reaction parameters is crucial. This involves a detailed study of how variables such as temperature, pressure, reaction time, and stoichiometry affect the yield and purity of the product. numberanalytics.com Design of Experiments (DoE) is a powerful statistical tool often employed at this stage to systematically screen and optimize these parameters, leading to a robust and efficient process.
The choice of catalysts and solvents is another critical aspect of industrial optimization. Catalysis is a cornerstone of modern heterocyclic chemistry manufacturing, enabling complex syntheses with high efficiency and selectivity. numberanalytics.com For instance, an Al(OTf)3-catalyzed cascade cyclization and ionic hydrogenation has been shown to be a highly efficient method for synthesizing N-substituted lactams, a structural feature present in the target compound's analogs. organic-chemistry.org On an industrial scale, the focus is on using catalysts that are not only highly active and selective but also cost-effective, easily separable from the product, and environmentally benign. numberanalytics.com Similarly, solvent selection is guided by factors beyond reaction performance, including toxicity, environmental impact, and ease of recovery and recycling.
Modern manufacturing techniques are increasingly being integrated into the production of complex heterocyclic compounds. numberanalytics.com Flow chemistry, for example, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. springerprofessional.de The implementation of continuous-flow processes can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. springerprofessional.de Process Analytical Technology (PAT) is another key enabling technology that allows for real-time monitoring and control of the manufacturing process, ensuring consistent product quality. numberanalytics.com
The table below summarizes key optimization parameters and their objectives in the context of industrial-scale synthesis of thienopyridinone analogs.
| Parameter | Objective for Industrial-Scale Optimization | Potential Methods and Technologies |
| Synthetic Route | - Minimize number of steps- Maximize overall yield- Utilize low-cost, readily available starting materials | - Route scouting and evaluation- Retrosynthetic analysis focusing on convergent synthesis |
| Reaction Conditions | - Maximize yield and purity- Minimize reaction time and energy consumption- Ensure safe operating parameters | - Design of Experiments (DoE)- Kinetic and thermodynamic studies |
| Catalyst | - High activity and selectivity- Low cost and toxicity- Ease of separation and potential for recycling | - Screening of heterogeneous and homogeneous catalysts- Biocatalysis |
| Solvent | - High reaction performance- Low toxicity and environmental impact- Ease of recovery and recycling | - Green chemistry principles- Use of solvent selection guides |
| Manufacturing Technology | - Enhance safety and control- Improve efficiency and consistency- Reduce waste and environmental footprint | - Flow chemistry- Process Analytical Technology (PAT)- Automated synthesis platforms |
Future Research Directions
Exploration of Unconventional Synthetic Routes and Catalytic Systems
The conventional synthesis of 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the direct bromination of the parent thieno[2,3-c]pyridin-7-one scaffold. While effective, this approach is limited by the availability of the precursor. Future research should pivot towards more innovative and flexible synthetic strategies that allow for greater molecular diversity and improved efficiency.
One promising avenue is the exploration of multicomponent reactions (MCRs) . MCRs, such as the Gewald reaction, allow for the construction of complex heterocyclic systems like thienopyridines from simple, readily available acyclic precursors in a single step. researchgate.netnih.govnih.gov Adapting these one-pot processes could provide rapid access to the core thieno[2,3-c]pyridin-7-one structure, potentially incorporating the bromo-substituent or a precursor functional group during the main cyclization event.
Another area of focus should be the development of metal-free catalytic systems . Recently, a novel strategy for synthesizing thieno[2,3-c]pyridine (B153571) derivatives has been developed using a 1,2,3-triazole-mediated denitrogenative transformation. nih.govkuleuven.be This metal-free approach is not only more environmentally friendly and cost-effective but also overcomes the limitations of derivatization seen in conventional methods. nih.govkuleuven.be Applying such a strategy to the synthesis of this compound could offer significant advantages, avoiding toxic metal residues which is crucial for compounds with pharmaceutical potential. nih.gov
Furthermore, research into cascade heterocyclization reactions could yield efficient pathways. igi-global.com These processes, where a series of intramolecular reactions occur sequentially to form multiple rings, can build the thieno[2,3-c]pyridine framework with high atom economy. igi-global.com Investigating novel starting materials and catalytic systems, such as iodine-mediated electrophilic cyclization, could lead to higher yields and new analogues. igi-global.com
| Synthetic Strategy | Potential Advantages | Key Features |
| Multicomponent Reactions (e.g., Gewald) | Rapid access to core structure, high efficiency, molecular diversity. researchgate.netnih.gov | One-pot synthesis from simple acyclic precursors. researchgate.netnih.gov |
| Metal-Free Denitrogenative Transformation | Environmentally friendly, cost-effective, avoids toxic metal residues. nih.govkuleuven.be | Utilizes fused 1,2,3-triazoles as intermediates under mild conditions. nih.govkuleuven.be |
| Cascade Heterocyclization | High atom economy, efficient construction of fused rings. igi-global.com | Sequential intramolecular reactions forming the bicyclic system. igi-global.com |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The chemical reactivity of this compound is primarily dictated by the bromine substituent at the C4 position and the lactam functionality. The bromine atom is a versatile handle for introducing a wide array of functional groups via substitution reactions. However, a systematic exploration of its reactivity is a critical future direction.
A major focus should be on transition-metal-catalyzed cross-coupling reactions . The C4-bromo position is ideally suited for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These transformations would enable the synthesis of a vast library of novel derivatives with diverse substituents (aryl, alkyl, alkynyl, amino groups, etc.) at this position. Such derivatization is key to probing structure-activity relationships, especially concerning its kinase inhibition properties.
Beyond the bromine, the reactivity of the bicyclic core itself warrants investigation. This includes exploring electrophilic aromatic substitution on the thiophene (B33073) ring, though the electron-withdrawing nature of the pyridinone ring may deactivate it. Conversely, the lactam NH group offers a site for alkylation or acylation, further expanding the accessible chemical space. Understanding the regioselectivity of these reactions will be crucial for controlled synthesis.
Investigating novel transformation pathways under various conditions (photochemical, electrochemical, or microwave-assisted) could uncover unprecedented reactivity. For example, microwave-assisted synthesis has been shown to accelerate reactions in related heterocyclic systems, offering a path to rapid library generation. scielo.bracs.org
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis Design
The convergence of synthetic chemistry and artificial intelligence (AI) offers a transformative approach to compound discovery and synthesis. nih.gov The application of AI and machine learning (ML) to this compound represents a significant frontier for future research.
Computer-Aided Synthesis Planning (CASP) tools, driven by ML algorithms, can be employed to design novel and efficient retrosynthetic routes. acs.orgiscientific.org By training on vast databases of chemical reactions, these programs can propose unconventional and potentially higher-yielding pathways to the target molecule and its derivatives that a human chemist might not consider. acs.orgnih.gov This could be particularly valuable for navigating the complexities of multi-step syntheses for advanced analogues.
AI can also play a crucial role in optimizing reaction conditions. Machine learning models can predict the outcome of a reaction (e.g., yield) based on parameters like solvent, temperature, catalyst, and reactants. acs.org This allows for the in silico optimization of the synthetic routes discussed in section 7.1, minimizing the need for extensive empirical experimentation.
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Prediction (CASP) | Design novel and efficient synthetic routes. acs.orgiscientific.org | Discovery of unconventional pathways, improved yields, time savings. acs.org |
| Predictive Bioactivity Modeling | Identify new derivatives with enhanced kinase inhibition. nih.gov | Prioritize synthesis of most promising candidates, accelerate drug discovery. |
| Reaction Condition Optimization | Predict optimal solvents, catalysts, and temperatures for reactions. acs.org | Reduce experimental workload, improve reaction yields and sustainability. |
Advanced Spectroscopic and Analytical Techniques for Detailed Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Future research should employ a suite of advanced analytical and computational techniques to elucidate the pathways involved in the synthesis and reactions of this compound.
In-situ spectroscopic monitoring , using techniques like ReactIR (FTIR) or Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products throughout a reaction. This allows for the direct observation of transient species and the generation of detailed kinetic profiles, offering invaluable mechanistic insights.
Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D-NMR (COSY, HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY), can be used to unambiguously determine the structure of complex products and intermediates. Furthermore, NMR can be used for reaction monitoring to track the formation of regioisomers and byproducts, helping to unravel complex reaction networks.
Computational chemistry , particularly Density Functional Theory (DFT), will be an indispensable tool. DFT calculations can be used to model reaction energy profiles, map out transition state structures, and rationalize observed reactivity and regioselectivity. For instance, computational studies could predict the most favorable sites for electrophilic or nucleophilic attack on the thienopyridine core and explain the outcomes of cross-coupling reactions. This predictive power can guide experimental design and lead to a more rational development of new synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using aldehydes, cyanocetamide, and sulfonamides under basic conditions (e.g., K₂CO₃ in ethanol). For example, describes a protocol for pyrrolo[2,3-d]pyrimidinones involving TLC monitoring of intermediates and refluxing at 150°C. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading. Post-synthetic bromination using N-bromosuccinimide (NBS) in DMF could introduce the bromo group at the 4-position .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm aromatic proton environments and substitution patterns (e.g., reports δ 7.36 ppm for pyrimidine protons in a related thieno-pyridine).
- HRMS : Validate molecular weight (e.g., shows a calculated m/z of 341.16 vs. experimental 450.9 [M+H]+ for a brominated analog).
- Melting Point : Compare with literature values (e.g., notes 216–217°C for a structurally similar compound).
- Elemental Analysis : Cross-check calculated vs. experimental C/H/N ratios (e.g., : C, 56.33% calc. vs. 56.44% found) .
Q. What are the common impurities encountered during synthesis, and how can they be resolved?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., aldehydes) or dehalogenated byproducts. Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) for purification. highlights the importance of TLC monitoring to isolate intermediates and avoid side reactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
